molecular formula C22H26N2O4 B7560625 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide

カタログ番号 B7560625
分子量: 382.5 g/mol
InChIキー: GVOWINUBHXOGIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and 9. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit tumor cell growth and induce cell death. In

作用機序

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide inhibits CDK2 and CDK9 by binding to the ATP-binding pocket of these proteins. This prevents the phosphorylation of key substrates involved in cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also shown that this compound can inhibit tumor growth in mouse xenograft models. In addition to its anti-cancer properties, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis.

実験室実験の利点と制限

One advantage of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide is its specificity for CDK2 and CDK9, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound has limitations in terms of bioavailability and toxicity. Further studies are needed to optimize the dosing and delivery of this compound for clinical use.

将来の方向性

There are several potential future directions for 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide. One area of interest is the development of combination therapies that target multiple CDKs or other signaling pathways involved in cancer progression. Additionally, further studies are needed to determine the optimal dosing and delivery of this compound for clinical use. Finally, there is potential for the use of this compound in other inflammatory diseases beyond rheumatoid arthritis.

合成法

The synthesis of 2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide involves several steps, starting with the reaction of 2-phenoxyacetic acid with cyclohexylamine to produce N-(cyclohexyl)phenoxyacetamide. This compound is then reacted with phosgene to produce N-(cyclohexyl)phenoxyacetyl chloride, which is then reacted with 4-aminophenol to produce N-[4-(2-phenoxyacetyl)amino]cyclohexyl]phenol. Finally, this compound is reacted with acetic anhydride to produce this compound.

科学的研究の応用

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide has been extensively studied for its potential use in cancer treatment. CDKs are a family of proteins that regulate the cell cycle and are often overexpressed in cancer cells. This compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

特性

IUPAC Name

2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-21(15-27-19-7-3-1-4-8-19)23-17-11-13-18(14-12-17)24-22(26)16-28-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOWINUBHXOGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。